![molecular formula C16H16N6O3S2 B2584801 N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351596-07-0](/img/structure/B2584801.png)
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
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Overview
Description
The compound “N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Scientific Research Applications
Antimicrobial Activity
The compound could potentially have antimicrobial activity. For example, similar compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Anti-Cancer Activity
The compound might have anti-cancer properties. Replacement of the phenyl group in the parent compound by furan ring in similar compounds showed a significant increase in the in vitro anticancer activity in comparison to the standard drug Adriamycin .
Anti-Epileptic Activity
Compounds with a similar structure, such as 5-amino-2-sulfonamide thiadiazole, have shown protection against mild convulsions, suggesting potential anti-epileptic activity .
Drug Synthesis
The compound could be used as an intermediate in the synthesis of other drugs. Imidazole, a similar compound, has become an important synthon in the development of new drugs .
Enzyme Inhibition
Compounds with a similar structure have been found to have good binding affinity toward selected proteins by inhibiting carbonic anhydrase . This suggests that the compound could potentially be used as an enzyme inhibitor.
Drug Delivery
Boric acid compounds, which are structurally similar, are used in the construction of stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .
Future Directions
The future directions for research on this compound could include further investigation into its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, this compound could be a promising candidate for drug development .
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities .
Pharmacokinetics
The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially impact their bioavailability .
Result of Action
Numerous thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Action Environment
The stability and activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring .
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-9-20-21-16(26-9)18-13(23)8-22-5-4-10-12(7-22)27-15(17-10)19-14(24)11-3-2-6-25-11/h2-3,6H,4-5,7-8H2,1H3,(H,17,19,24)(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKFGXJKZVTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide |
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